molecular formula C12H19N3 B13869829 2-Pyridin-2-yl-2-pyrrolidin-1-ylpropan-1-amine

2-Pyridin-2-yl-2-pyrrolidin-1-ylpropan-1-amine

Cat. No.: B13869829
M. Wt: 205.30 g/mol
InChI Key: QSFWIOCFYXNSEA-UHFFFAOYSA-N
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Description

2-Pyridin-2-yl-2-pyrrolidin-1-ylpropan-1-amine is a compound that features a pyridine ring and a pyrrolidine ring connected to a propanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-yl-2-pyrrolidin-1-ylpropan-1-amine typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the use of a base to deprotonate the amine group, followed by nucleophilic substitution to introduce the pyrrolidine ring . The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. This could include the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-yl-2-pyrrolidin-1-ylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the pyridine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-Pyridin-2-yl-2-pyrrolidin-1-ylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyridin-2-yl-2-pyrrolidin-1-ylpropan-1-amine involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrrolidine: Similar structure but lacks the propanamine backbone.

    2-(Pyridin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a pyrrolidine ring.

    1-Pyridin-2-yl-propan-2-one: Similar backbone but lacks the pyrrolidine ring.

Uniqueness

2-Pyridin-2-yl-2-pyrrolidin-1-ylpropan-1-amine is unique due to the combination of the pyridine and pyrrolidine rings with a propanamine backbone. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

2-pyridin-2-yl-2-pyrrolidin-1-ylpropan-1-amine

InChI

InChI=1S/C12H19N3/c1-12(10-13,15-8-4-5-9-15)11-6-2-3-7-14-11/h2-3,6-7H,4-5,8-10,13H2,1H3

InChI Key

QSFWIOCFYXNSEA-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=CC=CC=N1)N2CCCC2

Origin of Product

United States

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